

Introduction: The Strategic Importance of 2,6-Dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,6-Dimethylaniline hydrochloride*

Cat. No.: B150211

[Get Quote](#)

2,6-Dimethylaniline hydrochloride (CAS No: 21436-98-6), also known as 2,6-xylidine hydrochloride, is a crystalline salt of the primary aromatic amine 2,6-dimethylaniline. While seemingly a simple molecule, it represents a cornerstone building block in modern synthetic chemistry. Its true significance lies not in its direct application, but in its role as a critical precursor for a vast array of complex molecules with significant commercial and therapeutic value.^[1]

In the pharmaceutical industry, it is an indispensable starting material for the synthesis of several widely used local anesthetics, including lidocaine, bupivacaine, and mepivacaine.^{[1][2]} The synthetic pathways to these vital medicines rely on the specific reactivity of the 2,6-dimethylaniline core.^[1] Beyond pharmaceuticals, this compound is a key intermediate in the manufacturing of high-efficiency fungicides and selective herbicides in the agrochemical sector, such as metalaxyl and metazachlor.^{[1][3]}

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of **2,6-dimethylaniline hydrochloride**. It is designed to equip researchers and development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile chemical intermediate.

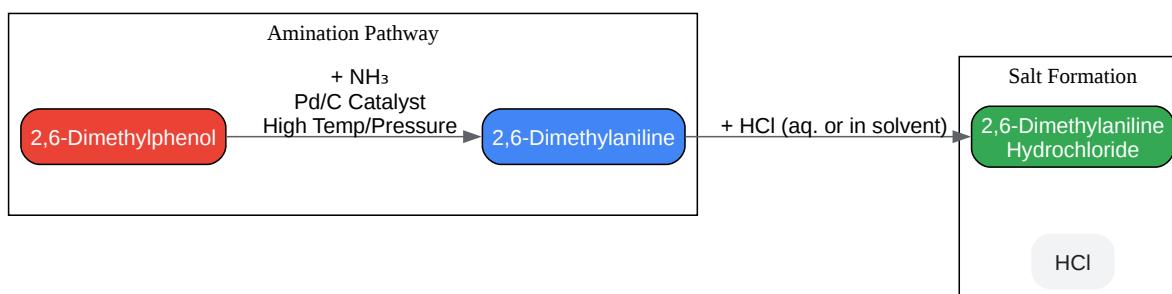
Physicochemical Properties

The hydrochloride salt form enhances the stability and water solubility of the parent amine, 2,6-dimethylaniline, which is a liquid at room temperature.^{[1][4]} The key physicochemical properties are summarized below for both the free base and its hydrochloride salt.

Property	2,6-Dimethylaniline Hydrochloride	2,6-Dimethylaniline (Free Base)	Reference(s)
CAS Number	21436-98-6	87-62-7	[5]
Molecular Formula	C ₈ H ₁₂ ClN	C ₈ H ₁₁ N	[5]
Molecular Weight	157.64 g/mol	121.18 g/mol	[5]
Appearance	White to pale brown powder or crystals	Pale yellow liquid	[4] [6]
Melting Point	275 °C	10-12 °C	[7] [8] [9]
Boiling Point	Not applicable	216 °C	[9]
Solubility	Slightly soluble in water (7.5 g/L at 20 °C); Slightly soluble in DMSO and Methanol (with sonication)	Slightly soluble in water; Soluble in alcohol	[1] [3] [4]
Density	Not available	0.984 g/mL at 25 °C	[1] [9]
Stability	Hygroscopic	Stable under recommended storage conditions	[6] [10]

Synthesis and Purification: From Precursor to Salt

The industrial production of **2,6-dimethylaniline hydrochloride** is a multi-step process that begins with more common starting materials. The final step involves the straightforward conversion of the purified free amine to its hydrochloride salt.


Core Synthetic Pathways

Two primary routes dominate the synthesis of the 2,6-dimethylaniline backbone:

- **Nitration and Reduction of m-Xylene:** This traditional method involves the nitration of m-xylene, followed by the catalytic reduction of the resulting nitroaromatic compound. A

significant challenge in this pathway is the separation of the desired 2,6-isomer from other xylidine isomers (e.g., 2,4- and 2,5-) that are formed concurrently.[1][4]

- **Amination of 2,6-Dimethylphenol:** A more direct and increasingly preferred method involves the catalytic amination of 2,6-dimethylphenol. This process reacts the phenol with ammonia at high temperatures (200-400°C) and pressures in the presence of a hydrogen transfer catalyst, such as palladium on charcoal.[1][11] This route offers better selectivity and avoids the isomeric separation challenges of the xylene nitration pathway.[11]

[Click to download full resolution via product page](#)

Caption: Catalytic amination of 2,6-dimethylphenol to form the free base, followed by salt formation.

Protocol: Conversion of 2,6-Dimethylaniline to its Hydrochloride Salt

This protocol outlines the final, critical step of converting the purified free amine into its stable, solid hydrochloride salt. The choice of solvent is crucial; a solvent in which the free base is soluble but the hydrochloride salt is not is ideal for achieving high recovery through precipitation.

Materials:

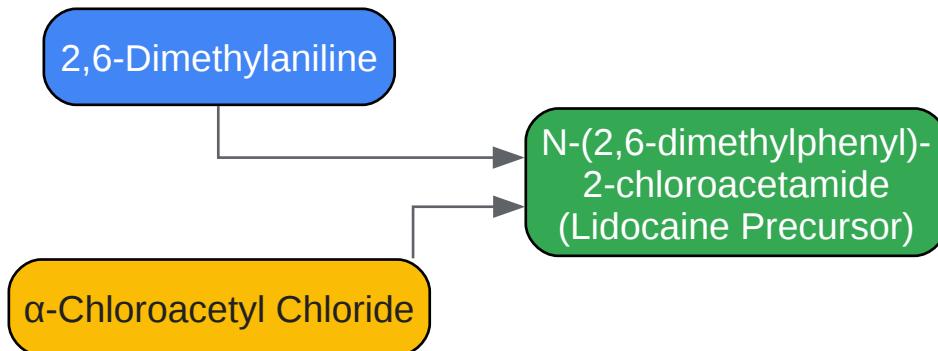
- Purified 2,6-dimethylaniline
- Diethyl ether (or other suitable non-polar organic solvent)
- Concentrated hydrochloric acid (or HCl gas, or HCl solution in a compatible solvent like ethyl acetate)

Equipment:

- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Büchner funnel and flask for vacuum filtration
- Drying oven

Procedure:

- **Dissolution:** Dissolve the purified 2,6-diethylaniline in a minimal amount of diethyl ether in the round-bottom flask. Stir the solution at room temperature.
- **Acidification:** Slowly add a stoichiometric amount of hydrochloric acid dropwise to the stirring solution.^[12] The addition can be performed using concentrated aqueous HCl, though using HCl dissolved in an organic solvent like ethyl acetate is often preferred to avoid introducing water.
- **Precipitation:** As the acid is added, the **2,6-dimethylaniline hydrochloride** salt, being insoluble in diethyl ether, will precipitate out of the solution as a white solid.^[13]
- **Isolation:** Continue stirring for 30 minutes after the acid addition is complete to ensure full conversion. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- **Washing & Drying:** Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities. Dry the purified white crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.


Reactivity and Mechanistic Considerations

The chemical behavior of 2,6-dimethylaniline is dictated by two primary structural features: the nucleophilic amino (-NH₂) group and the steric hindrance imposed by the two ortho-methyl groups.

Acylation of the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group a strong nucleophile, readily reacting with electrophiles. The most significant reaction in its application profile is N-acylation. For example, in the first step of lidocaine synthesis, 2,6-dimethylaniline is acylated with α -chloroacetyl chloride.[1]

The reaction is typically carried out in a solvent like glacial acetic acid. The high electrophilicity of the acyl chloride's carbonyl carbon ensures that the reaction occurs selectively at the amine nitrogen.[1]

[Click to download full resolution via product page](#)

Caption: N-acylation of 2,6-dimethylaniline, a key step in lidocaine synthesis.

Influence of Ortho-Methyl Groups

The two methyl groups flanking the amine functionality create significant steric hindrance. This has a profound effect on its reactivity:

- Reduced Basicity: The methyl groups slightly hinder the solvation of the corresponding ammonium ion, making 2,6-dimethylaniline a weaker base compared to aniline.

- Regioselectivity in Electrophilic Substitution: In electrophilic aromatic substitution reactions like bromination, the strong activating and ortho-, para-directing influence of the amino group is modulated by the methyl groups.[\[14\]](#) Bromination tends to occur selectively at the para-position (position 4), as the ortho-positions are sterically blocked.[\[14\]](#)

Analytical Characterization

Unambiguous identification of **2,6-dimethylaniline hydrochloride** and its distinction from other isomers is crucial for quality control in pharmaceutical and chemical manufacturing. Spectroscopic and chromatographic methods are the primary tools for this purpose.[\[1\]](#)[\[15\]](#)

Technique	Key Features and Expected Data
¹ H NMR	The proton NMR spectrum is highly characteristic. Key signals include: a singlet for the six methyl protons (~2.16 ppm), a broad singlet for the amine protons (~3.75 ppm, can exchange with D ₂ O), and a multiplet for the aromatic protons, typically a doublet (~6.89 ppm) and a triplet (~6.62 ppm).[15]
¹³ C NMR	The carbon NMR spectrum will show distinct signals for the methyl carbons, the four unique aromatic carbons, and the carbon bearing the amino group.
Infrared (IR) Spectroscopy	The IR spectrum will display characteristic N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm ⁻¹ region), C-H stretching for the aromatic and methyl groups, and C=C stretching bands for the aromatic ring in the 1450-1600 cm ⁻¹ region.[15]
Mass Spectrometry (MS)	Under Electron Ionization (EI), the free base will show a prominent molecular ion peak (M ⁺) corresponding to its molecular weight (121.18 g/mol).[15]
HPLC / GC	High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing purity and separating 2,6-dimethylaniline from its isomers and other impurities.[1]

Deuterium-labeled **2,6-dimethylaniline hydrochloride** is also utilized as an internal standard for quantitative analysis in pharmacokinetic and metabolic studies using techniques like GC-MS or LC-MS.[16]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the hazardous nature of this compound and the necessity for strict adherence to safety protocols. The parent compound, 2,6-dimethylaniline, is classified as toxic and a suspected carcinogen.[5][17][18]

- Handling: Always handle **2,6-dimethylaniline hydrochloride** in a well-ventilated area, preferably within a chemical fume hood.[10][17] Avoid the formation of dust and aerosols.[17]
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-impermeable gloves, and safety goggles or a face shield.[18]
- First Aid:
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[17]
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[17]
 - Eye Contact: Rinse cautiously with water for at least 15 minutes.[17]
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The compound is hygroscopic and should be protected from moisture.[6]
- Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10][17]

Conclusion

2,6-Dimethylaniline hydrochloride is more than a simple chemical; it is an enabling intermediate that underpins the synthesis of critical products in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, synthetic pathways, and reactivity is essential for any scientist or researcher working in these fields. Its unique structure, characterized by the interplay between the nucleophilic amine and the sterically hindering ortho-methyl groups, provides a versatile platform for constructing complex molecular architectures. By adhering to rigorous analytical and safety protocols, the full

potential of this foundational building block can be realized in the development of new and improved chemical entities.

References

- Stenutz. (n.d.). **2,6-dimethylaniline hydrochloride**.
- PubChem. (n.d.). 2,6-Dimethylaniline.
- Henan Alfa Chemical Co., Ltd. (n.d.). CAS 21436-98-6 | **2,6-dimethylaniline hydrochloride**.
- ChemBK. (n.d.). 2,6-Dimethylaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,6-Dimethylaniline in Modern Pharmaceutical Synthesis.
- NCBI. (n.d.). 2,6-DIMETHYLANILINE (2,6-XYLIDINE).
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.
- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. alfa-industry.com [alfa-industry.com]
- 4. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-DIMETHYLANILINE HYDROCHLORIDE | 21436-98-6 [chemicalbook.com]
- 7. 2,6-dimethylaniline hydrochloride [stenutz.eu]
- 8. 2,6-二甲基苯胺 盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents
[patents.google.com]
- 12. 2,6-DIMETHYLANILINE HYDROCHLORIDE synthesis - chemicalbook
[chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 2,6-Dimethylaniline Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150211#2-6-dimethylaniline-hydrochloride-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

